molecular formula C11H14FN B8167323 Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine

Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine

Cat. No.: B8167323
M. Wt: 179.23 g/mol
InChI Key: SUSOTJSNMCIRCP-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine is a substituted cyclopropylamine featuring a cyclopropylmethyl group attached to a 2-fluoro-3-methyl-phenyl aromatic ring. The cyclopropane ring confers structural rigidity, which may enhance receptor binding specificity, while the fluorine and methyl substituents on the phenyl ring influence electronic and steric properties. Fluorine, a highly electronegative atom, can improve metabolic stability and modulate lipophilicity, whereas the methyl group at the 3-position may reduce steric hindrance compared to bulkier substituents .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-fluoro-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSOTJSNMCIRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a robust method for forming aryl–amine bonds. Adapted from procedures in imidazo[1,2-a]pyridine syntheses, this method involves reacting a cyclopropylmethylamine with a halogenated 2-fluoro-3-methylbenzene derivative.

Procedure :

  • A mixture of 2-fluoro-3-methylbromobenzene (1.2 eq), cyclopropylmethylamine (1 eq), Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene is stirred at 110°C under N₂ for 12 h.

  • Purification via preparative HPLC yields the product.

Key Data :

ParameterValueSource
Catalyst SystemPd₂(dba)₃/XantPhos
Yield46–96% (analogous)
Reaction Temperature110°C

This method’s efficiency depends on the electron-deficient nature of the aryl halide, with fluorine enhancing reactivity at the ortho position.

Fluorination Techniques for Aromatic Substrates

Introducing fluorine at the 2-position of the phenyl ring is critical. Two fluorination strategies are prevalent: electrophilic aromatic substitution and halogen exchange .

Electrophilic Fluorination

Using Selectfluor® or N-fluoropyridinium salts, fluorine is introduced into pre-functionalized toluene derivatives. For example, 3-methylphenol is fluorinated at the 2-position via directed ortho-metalation:

  • Directed ortho-Metalation :

    • 3-Methylphenol is treated with LDA (2 eq) at −78°C, followed by NFSI (1.1 eq) to yield 2-fluoro-3-methylphenol.

  • Conversion to Aryl Halide :

    • The phenol is converted to a bromide using PBr₃, enabling subsequent amination.

Key Data :

StepReagentsYieldSource
FluorinationLDA/NFSI75%
BrominationPBr₃85%

Halogen Exchange

Aryl chlorides or bromides are fluorinated using KF or Et₃N·3HF. For instance, 2-bromo-3-methylbenzene reacts with KF in DMF at 120°C to yield 2-fluoro-3-methylbenzene.

Cyclopropane Ring Construction

The cyclopropylmethyl group is typically introduced via cyclopropanation of allylic precursors or alkylation of pre-formed cyclopropanes .

Cyclopropanation of Allylamines

Adapting methods from fluorinated cyclopropane syntheses, a vinyl fluoride intermediate undergoes cyclopropanation:

  • Wittig Reaction :

    • 5-Fluoro-2-methoxybenzaldehyde reacts with methyltriphenylphosphonium bromide to form a styrene derivative.

  • Bromofluorination :

    • NBS/Et₃N·3HF adds Br and F across the double bond.

  • Cyclopropanation :

    • Ethyl diazoacetate and Cu(acac)₂ catalyze cyclopropane formation.

Key Data :

StepConditionsYieldSource
CyclopropanationCu(acac)₂, 80°C65%

Alkylation of Amines

Cyclopropylmethyl bromide reacts with 2-fluoro-3-methylaniline in the presence of K₂CO₃ in DMF at 60°C. This one-step method avoids transition metals but requires careful pH control to prevent over-alkylation.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

MethodAdvantagesLimitationsYield RangeSource
Buchwald-HartwigHigh regioselectivityCostly catalysts46–96%
Electrophilic FluorinationAtom-economicalRequires directed metalation60–75%
Halogen ExchangeScalableHigh temperatures50–70%
CyclopropanationStereocontrolMulti-step50–65%
AlkylationSimple setupLow selectivity30–50%

Structural Characterization and Validation

Successful synthesis requires validation via NMR, MS, and X-ray crystallography . For example:

  • ¹H NMR : Aromatic protons adjacent to fluorine exhibit splitting (δ 7.2–7.8 ppm).

  • MS (ESI) : Molecular ion peaks at m/z 208 [M+H]⁺ confirm the target mass.

Industrial-Scale Considerations

Large-scale production favors halogen exchange due to reagent availability and Buchwald-Hartwig coupling for reproducibility. Continuous flow systems minimize catalyst loading and improve safety .

Chemical Reactions Analysis

Acid-Base Reactions

As a secondary amine, the compound exhibits basicity due to the lone electron pair on its nitrogen atom.

PropertyValue/BehaviorConditionsSource
pKa (aqueous)~9.5–10.5 (estimated for similar amines)Water, 25°C
ProtonationForms ammonium salt in acidic mediaHCl, H₂SO₄
DeprotonationRequires strong bases (e.g., LDA)Non-aqueous solvents

The fluorine atom at the 2-position slightly reduces basicity compared to non-fluorinated analogs due to inductive effects.

Alkylation and Acylation

The amine undergoes nucleophilic substitution with alkyl halides or acylating agents.

Reaction TypeReagentsProductsYield (%)Notes
AlkylationCH₃I, K₂CO₃Quaternary ammonium salt60–75Steric hindrance limits efficiency
AcylationAcetyl chloride, pyridineN-Acylated derivative80–90Requires anhydrous conditions
BenzoylationBenzoyl chlorideN-Benzoylated compound70–85Catalyzed by DMAP

The cyclopropyl group enhances steric hindrance, slowing alkylation kinetics compared to linear alkyl amines .

Condensation Reactions

The amine participates in Schiff base formation and related condensations.

SubstrateConditionsProductApplication
BenzaldehydeEtOH, refluxSchiff base (imine)Ligand synthesis
2,4-DinitrofluorobenzeneRT, 12hStable aromatic imine derivativeAnalytical tagging
Ketones (e.g., acetone)Acid catalysisEnamine formationOrganic synthesis intermediates

Steric effects from the 3-methyl group reduce reactivity with bulky carbonyl compounds.

Oxidation

The amine is oxidized to hydroxylamine or nitroso derivatives under controlled conditions:

Oxidizing AgentProductSelectivityConditions
H₂O₂, Fe²⁺Hydroxylamine derivativeModerateAqueous, pH 7
KMnO₄Nitroso compoundLowAcidic conditions

Nucleophilic Substitution

The fluorine atom on the aromatic ring enables aromatic nucleophilic substitution (SNAr):

NucleophileConditionsProductYield (%)
NaOH150°C, Cu catalystPhenolic derivative50–60
NH₃High pressure, 200°C2-Amino-3-methylphenyl derivative30–40

The 3-methyl group deactivates the ring, reducing SNAr reactivity compared to para-fluoro analogs .

Cyclopropane Ring Reactivity

The cyclopropylmethyl group undergoes ring-opening reactions under specific conditions:

ReagentReaction TypeProductNotes
H₂, Pd/CHydrogenolysisLinear alkyl chainRare; requires high pressure
Br₂Electrophilic additionDibromocyclopropane derivativeStrain-driven reactivity

The ring’s strain energy (≈27 kcal/mol) facilitates these transformations .

Key Research Findings

  • Steric Effects : The 3-methyl group significantly slows alkylation and acylation kinetics compared to unsubstituted analogs .

  • Electronic Effects : The 2-fluoro substituent reduces basicity (pKa ~0.5 units lower than non-fluorinated analogs).

  • Thermal Stability : Decomposes above 200°C via cyclopropane ring opening .

Scientific Research Applications

Medicinal Chemistry

Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine serves as a critical building block in the synthesis of pharmaceuticals targeting neurological disorders and inflammation. Its structural properties allow for modifications that can enhance pharmacological efficacy.

Pharmacological Potential :

  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antidepressant Activity : Similar compounds have shown promise in modulating serotonin receptors, indicating a potential role in treating depression .
  • Anti-inflammatory Properties : The compound may interact with inflammatory pathways, providing insights into therapeutic applications against inflammatory diseases.

Organic Synthesis

This compound is also utilized as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the development of diverse derivatives.

Neuroprotective Studies

In vitro studies demonstrated that derivatives of this compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. These findings suggest a protective mechanism against neurodegeneration.

Binding Affinity Assays

Binding studies using radiolabeled ligands indicated that the compound binds selectively to certain serotonin receptors, similar to established antidepressants. This suggests potential for developing new antidepressant therapies .

Inflammation Models

In animal models of inflammation, the compound exhibited significant reductions in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Analogous Compounds

Compound NameStructural FeaturesBiological Activity
Cycl

Mechanism of Action

The mechanism of action of Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The cyclopropylmethyl group can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs differ primarily in the substituents on the cyclopropane ring and the aromatic moiety. Key comparisons include:

Cyclopropylamine Derivatives
  • trans-2-methyl-3-phenylcyclopropylamine (, Entry 1): Substituents: Methyl and phenyl groups on the cyclopropane ring.
  • trans-3-methyl-2-phenylcyclopropylamine (, Entry 5):
    • Substituents: Methyl and phenyl groups, but with reversed positions.
    • Positional isomerism may alter binding interactions in chiral environments .
Fluorinated Aromatic Amines
  • (2-ethylhexyl)[1-(2-fluorophenyl)ethyl]amine (): Substituents: Branched 2-ethylhexyl chain and 2-fluorophenyl group. The absence of a cyclopropane ring reduces structural rigidity .
  • N-(cyclopropylmethyl)-4-methoxy-phenylamine hydrochloride ():
    • Substituents: Cyclopropylmethyl and 4-methoxy-phenyl groups.
    • The methoxy group is larger and more electron-donating than fluorine, which may reduce binding affinity in electron-deficient environments. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Lipophilicity (Predicted) Solubility
Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine ~235.3* 2-Fluoro, 3-methyl, cyclopropylmethyl Moderate (LogP ~2.5) Low (free base)
trans-2-methyl-3-phenylcyclopropylamine ~161.2 Methyl, phenyl High (LogP ~3.0) Very low
(2-ethylhexyl)[1-(2-fluorophenyl)ethyl]amine 251.38 Ethylhexyl, 2-fluorophenyl Very high (LogP ~4.5) Insoluble in water
N-(cyclopropylmethyl)-4-methoxy-phenylamine 177.24 Cyclopropylmethyl, 4-methoxy Moderate (LogP ~2.0) High (hydrochloride salt)

*Estimated based on molecular formula C₁₁H₁₃F₂N.

Key Observations:
  • The target compound balances moderate lipophilicity with structural rigidity, making it suitable for central nervous system targets.
  • Fluorine’s electronegativity enhances dipole interactions compared to methoxy or ethylhexyl groups .

Biological Activity

Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research sources.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a 2-fluoro-3-methylphenyl moiety. The presence of the fluorine atom is known to influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The cyclopropylmethyl group may enhance binding affinity to biological targets, making it a valuable scaffold for further modifications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of neurochemistry and oncology. Its mechanism of action involves interaction with various receptors and enzymes, leading to pharmacological effects that can be exploited for therapeutic purposes.

Key Biological Activities

  • Neuropharmacological Effects :
    • The compound has been investigated for its potential as a serotonin receptor agonist, particularly at the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders. Studies suggest that modifications to the cyclopropyl structure can enhance selectivity and potency at these receptors .
  • Anti-inflammatory Properties :
    • Evidence suggests that derivatives of this compound can inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, thus showing promise in treating conditions characterized by chronic inflammation .
  • Antitumor Activity :
    • Preliminary studies indicate that this compound may possess antitumor properties. It has shown selective cytotoxicity against specific cancer cell lines without affecting normal cells, likely due to its interaction with cell cycle-related proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as an agonist at serotonin receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
  • Cell Cycle Interference : By interacting with proteins involved in the cell cycle, it can induce apoptosis in cancer cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
NeuropharmacologicalAgonist at 5-HT2C
Anti-inflammatoryInhibition of TNF-α
AntitumorCytotoxicity against cancer cells

Q & A

Q. What are the recommended safety protocols for handling Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine in laboratory settings?

Answer: Cyclopropylmethyl derivatives, such as cyclopropylamine, are highly reactive and pose risks including flammability, corrosivity, and toxicity. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Avoid exposure to heat sources or sparks due to flammability risks .
  • Waste Disposal: Segregate waste and neutralize residues before disposal. Collaborate with certified hazardous waste management services to comply with environmental regulations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Resolve cyclopropyl ring strain effects (e.g., upfield shifts for cyclopropyl protons) and fluorine coupling patterns (e.g., ²J₃₋F in the aromatic ring) .
    • ¹⁹F NMR: Quantify fluorine environments and confirm substitution patterns in the 2-fluoro-3-methyl-phenyl group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways, distinguishing isomers via cyclopropyl ring stability under ionization .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic routes for this compound?

Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in cyclopropane ring formation or fluorination steps. For example, lithium ion coordination in cyclization reactions (e.g., trans-bicyclo[3.3.0]octane systems) reduces steric strain, as shown in palau’amine synthesis .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMSO) on reaction rates, particularly for SN2 mechanisms involving cyclopropylmethyl groups .
  • Retrosynthetic Analysis: Use tools like ICSynth or Synthia to prioritize routes with minimal protective group strategies, leveraging steric and electronic properties of the fluorinated aryl amine .

Q. How can conflicting data on the reactivity of cyclopropylmethyl amines in substitution reactions be resolved?

Answer: Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2) influenced by:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while protic solvents (e.g., ethanol) stabilize carbocations for SN1. For cyclopropylmethyl systems, SN2 is dominant due to ring strain destabilizing carbocations .
  • Steric Effects: Bulky substituents (e.g., 3-methyl group on the aryl ring) hinder nucleophilic attack. Kinetic studies using pseudo-first-order conditions can isolate steric vs. electronic contributions .
  • Isotope Labeling: Use deuterated analogs (e.g., C₃H₅ND₂) to track proton transfer during ring-opening reactions .

Q. What strategies mitigate side reactions during fluorination of the aryl ring in this compound synthesis?

Answer:

  • Electrophilic Fluorination: Use Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions to minimize hydrolysis. Additives like BF₃·OEt₂ enhance electrophilicity and regioselectivity at the ortho position .
  • Directed Ortho-Metalation (DoM): Install fluorine via palladium-catalyzed C–H activation using directing groups (e.g., amides). This avoids competing para-substitution observed in free-radical fluorination .
  • Protection/Deprotection: Temporarily protect the cyclopropylmethyl amine with Boc or Fmoc groups to prevent nucleophilic interference during fluorination .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate the stability of this compound under varying pH conditions?

Answer:

  • Experimental Setup: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC or UV-Vis spectroscopy at λₘₐₓ ≈ 270 nm (aryl-amine absorption).
  • Kinetic Modeling: Apply pseudo-first-order kinetics. For acidic conditions (pH < 3), cyclopropyl ring-opening via protonation dominates, while basic conditions (pH > 10) accelerate hydrolysis of the amine .
  • Activation Energy (Eₐ): Use Arrhenius plots from data collected at 25°C, 40°C, and 60°C to predict shelf-life under storage conditions .

Q. What analytical approaches distinguish between isomeric byproducts in the synthesis of this compound?

Answer:

  • Chromatography: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers. Retention times correlate with cyclopropyl ring conformation (cis vs. trans) .
  • X-ray Crystallography: Confirm absolute configuration of crystalline intermediates, particularly for fluorinated aryl rings prone to π-stacking .
  • Vibrational Spectroscopy: Compare IR peaks for C–F stretching (1090–1120 cm⁻¹) and cyclopropyl C–C bending (800–850 cm⁻¹) to identify regioisomers .

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